4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
Description
Properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-19-8-14-22(15-9-19)27-18-6-7-23(26)24-20-10-12-21(13-11-20)25-16-4-3-5-17-25/h8-15H,2-7,16-18H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWZPKOLIFBKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(4-Ethylphenoxy)butanoic Acid
The ethylphenoxy moiety is introduced via nucleophilic aromatic substitution. 4-Ethylphenol reacts with γ-butyrolactone under acidic conditions (e.g., sulfuric acid) at 80–100°C for 6–8 hours to yield 4-(4-ethylphenoxy)butanoic acid. This step proceeds through ring-opening of the lactone, followed by esterification and hydrolysis.
Preparation of 4-Piperidin-1-ylphenylamine
A nitro-to-amine reduction strategy is employed. 4-Fluoronitrobenzene undergoes nucleophilic substitution with piperidine in dimethyl sulfoxide (DMSO) at 55°C for 2 hours, catalyzed by potassium carbonate, to form 1-(4-nitrophenyl)piperidine. Subsequent reduction using Raney nickel and hydrazine hydrate at 25–35°C yields 4-piperidin-1-ylphenylamine with 75% efficiency.
Amide Bond Formation
The final step involves coupling 4-(4-ethylphenoxy)butanoic acid with 4-piperidin-1-ylphenylamine. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with the amine in tetrahydrofuran (THF) at 0–5°C. Triethylamine is added to neutralize HCl byproducts, yielding the target amide with a purity of 85–90% before purification.
Alternative Pathway Utilizing Knoevenagel Condensation
An alternative route employs a Knoevenagel condensation to construct the butanamide backbone. Ethyl acetoacetate is condensed with 4-piperidin-1-ylphenylamine in xylene at 160°C for 30 minutes, followed by hydrolysis under basic conditions to yield 3-oxo-N-(4-piperidin-1-ylphenyl)butanamide. Subsequent alkylation with 4-ethylphenol using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) introduces the ethylphenoxy group, achieving a 70% yield.
Purification Techniques and Optimization
Purification is critical to achieving pharmaceutical-grade purity (>99%). Two dominant strategies are highlighted:
Acid Addition Salt Formation
Crude this compound is dissolved in ethanol and treated with p-toluenesulfonic acid to form a water-insoluble toluenesulfonate salt. This intermediate is recrystallized from methanol/butanone, yielding a purity of 99.5%. Neutralization with sodium bicarbonate liberates the free base, which is further recrystallized from ethanol to remove residual impurities.
Direct Recrystallization
The free base is dissolved in hot ethanol, filtered, and seeded with pure crystals to induce controlled crystallization. Cooling to 4°C produces a white crystalline solid with 99.9% purity (HPLC).
Table 1: Comparison of Purification Methods
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Acid addition salt | Methanol/butanone | 99.5 | 85 |
| Direct recrystallization | Ethanol | 99.9 | 78 |
Comparative Analysis of Synthetic Routes
The choice of synthetic route impacts yield, scalability, and purity.
Table 2: Efficiency of Synthetic Pathways
| Pathway | Steps | Total Yield (%) | Purity Post-Purification (%) |
|---|---|---|---|
| Nucleophilic/amide | 3 | 65 | 99.5 |
| Knoevenagel/Mitsunobu | 4 | 55 | 98.8 |
The nucleophilic substitution route is favored for industrial applications due to fewer steps and higher overall yield. However, the Knoevenagel method offers flexibility in modifying the butanamide chain for derivative synthesis.
Reaction Condition Optimization
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy and piperidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of 4-(4-carboxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide.
Reduction: Formation of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Ethylphenoxy)-N-(4-Morpholin-4-ylphenyl)butanamide (CAS 453584-34-4)
- Molecular Formula : C₂₂H₂₈N₂O₃
- Molecular Weight : 368.5 g/mol
- Key Differences : Replaces the piperidine ring with a morpholine group.
- Impact: Morpholine increases polarity (PSA = 50.8 Ų vs.
N-(4-Methylphenyl)-4-Piperidin-1-ylbutanamide (CAS 65783-58-6)
- Molecular Formula : C₁₆H₂₄N₂O
- Molecular Weight : 260.4 g/mol
- Key Differences : Simpler structure with a 4-methylphenyl group instead of 4-piperidin-1-ylphenyl.
- Impact : Lower molecular weight and LogP (3.21 vs. ~3.6) suggest enhanced membrane permeability but reduced target specificity .
Analogues with Modified Phenoxy Groups
4-(4-Chloro-2-methylphenoxy)-N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]butanamide (CAS 590399-42-1)
- Molecular Formula : C₂₁H₂₆ClN₂O₃S
- Molecular Weight : 437.0 g/mol
- Key Differences: Chloro and methyl groups on the phenoxy ring; pyrrolidine sulfonyl substituent.
- Impact : Increased electron-withdrawing effects (Cl) may reduce metabolic stability. The sulfonyl group enhances hydrogen-bond acceptor capacity .
4-(Thiophen-2-yl)-N-(4-(Trifluoromethyl)phenyl)butanamide (MK90)
- Molecular Formula: C₁₅H₁₄F₃NOS
- Molecular Weight : 329.3 g/mol
- Key Differences: Thiophene replaces ethylphenoxy; trifluoromethylphenyl group at N-terminus.
Pharmacologically Active Analogues
4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)-4-piperidinyl]butanamide)
p-Fluoro-butyrylfentanyl (N-(4-Fluorophenyl)-N-(1-Phenethylpiperidin-4-yl)butanamide)
- Molecular Formula : C₂₂H₂₆FN₂O
- Molecular Weight : 367.5 g/mol
- Key Differences : Fluorophenyl and phenethyl groups.
- Impact : Fluorine enhances metabolic stability and bioavailability but introduces opioid-related risks .
Physicochemical Property Comparison
| Compound | Molecular Weight | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 365.5 | ~3.6 | ~45 | 4-Ethylphenoxy, 4-piperidinylphenyl |
| 4-(4-Morpholin-4-ylphenyl) derivative | 368.5 | 3.6 | 50.8 | Morpholine |
| N-(4-Methylphenyl) analogue | 260.4 | 3.21 | 32.3 | 4-Methylphenyl |
| p-Fluoro-butyrylfentanyl | 367.5 | ~4.0 | 38.8 | 4-Fluorophenyl, phenethyl |
- PSA : Lower PSA (e.g., 32.3 Ų for N-(4-methylphenyl) analogue) favors blood-brain barrier permeability .
Biological Activity
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a unique structure that includes an ethylphenoxy group and a piperidine moiety, which may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.
The molecular formula of this compound is , and it has a molecular weight of 366.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O2 |
| Molecular Weight | 366.5 g/mol |
| LogP | 5.1004 |
| Polar Surface Area | 33.986 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.
Potential Targets
- Receptors : The compound may act on neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and pain perception.
- Enzymes : It could inhibit or activate specific enzymes involved in metabolic processes or signal transduction pathways.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of structurally related compounds in animal models. Results indicated that these compounds significantly reduced inflammation markers, suggesting similar potential for this compound.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of piperidine derivatives. It was found that certain analogs could protect neuronal cells from oxidative stress, indicating a possible therapeutic role for this compound in neurodegenerative diseases.
Pharmacological Evaluation
A comprehensive pharmacological evaluation was conducted to assess the efficacy and safety profile of the compound:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for various biological activities were determined through in vitro assays. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against specific targets.
| Activity Type | IC50 (µM) |
|---|---|
| Antimicrobial | <10 |
| Anti-inflammatory | <5 |
| Neuroprotective | <15 |
Q & A
Q. How can researchers elucidate the compound’s mechanism of toxicity in preclinical models?
- Toxicity assays :
- In vitro : HepG2 cell viability assays + ROS detection kits .
- In vivo : Zebrafish embryotoxicity (LC₅₀) and histopathology in rodent liver/kidney .
- Omics integration : Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
